2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 849678-29-1
VCID: VC4261588
InChI: InChI=1S/C19H12F3N3O3/c20-19(21,22)12-6-2-3-7-13(12)24-15(26)9-25-10-23-16-11-5-1-4-8-14(11)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26)
SMILES: C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Molecular Formula: C19H12F3N3O3
Molecular Weight: 387.318

2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

CAS No.: 849678-29-1

Cat. No.: VC4261588

Molecular Formula: C19H12F3N3O3

Molecular Weight: 387.318

* For research use only. Not for human or veterinary use.

2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide - 849678-29-1

Specification

CAS No. 849678-29-1
Molecular Formula C19H12F3N3O3
Molecular Weight 387.318
IUPAC Name 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C19H12F3N3O3/c20-19(21,22)12-6-2-3-7-13(12)24-15(26)9-25-10-23-16-11-5-1-4-8-14(11)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26)
Standard InChI Key OZYOYRDFAZTHMQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F

Introduction

Overview of the Compound

2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that integrates pyrimidine and benzofuran moieties. Its molecular formula is C18H15F3N2O2, with a molecular weight of approximately 348.32 g/mol. This compound belongs to the class of heterocyclic compounds and exhibits unique structural features that may contribute to its biological activity.

Key Characteristics:

  • Chemical Classification: Heterocyclic compound containing pyrimidine and benzofuran units.

  • Functional Groups: Incorporates a trifluoromethyl group, enhancing its chemical reactivity and potential pharmacological properties.

  • Potential Applications: Investigated for therapeutic applications in medicinal chemistry due to its structural complexity and functional diversity.

Structural Features:

PropertyDescription
Molecular FormulaC18H15F3N2O2
Molecular Weight348.32 g/mol
Key Functional GroupsTrifluoromethyl, acetamide, benzofuran
Heterocyclic ComponentsPyrimidine and benzofuran moieties

The three-dimensional conformation can be analyzed using computational tools to predict interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions requiring precise control over temperature, solvent choice, and catalyst selection. The general synthetic pathway includes:

  • Formation of the benzofuran-pyrimidine backbone.

  • Introduction of the trifluoromethyl-substituted phenyl group.

  • Final acetamide functionalization to achieve the target structure.

These steps are optimized to maximize yield and purity while minimizing side reactions.

Biological Activity

This compound has attracted attention for its potential therapeutic applications due to its ability to interact with specific biological targets such as enzymes or receptors.

Mechanism of Action:

  • Likely interacts with biological macromolecules via hydrogen bonding, hydrophobic interactions, or π-stacking due to its aromatic rings and functional groups.

  • Research is ongoing to elucidate its exact mechanism and therapeutic potential.

Potential Applications:

  • Medicinal chemistry: Explored as a lead compound for drug development.

  • Structural modifications: Can be used as a scaffold for designing derivatives with enhanced activity.

Research Findings and Applications

Recent studies have highlighted the versatility of similar compounds in medicinal chemistry:

  • Antitubercular Agents: Compounds with related structures have shown activity against Mycobacterium tuberculosis, indicating the potential for further exploration in antimicrobial research .

  • Anti-inflammatory Activity: Molecular docking studies on structurally analogous compounds suggest possible inhibition of enzymes like 5-lipoxygenase (5-LOX) .

  • Anticancer Potential: The heterocyclic framework provides opportunities for targeting cancer-related pathways through structural modifications .

Potential Derivatives and Modifications

Chemical transformations can modify this compound’s structure to enhance biological activity or improve pharmacokinetic properties:

  • Addition or substitution at the trifluoromethyl group.

  • Functionalization of the acetamide moiety.

  • Alteration of the benzofuran or pyrimidine rings.

These modifications can yield derivatives with improved efficacy or reduced toxicity .

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